Ajugasterone C

Beschreibung

This compound has been reported in Gomphrena globosa, Gentiana dahurica, and other organisms with data available.

from the juice of Serratula coronata L.; structure in first source

Eigenschaften

IUPAC Name |

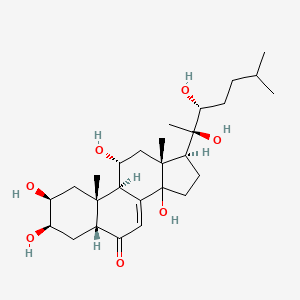

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-14(2)6-7-22(32)26(5,33)21-8-9-27(34)16-11-17(28)15-10-18(29)19(30)12-24(15,3)23(16)20(31)13-25(21,27)4/h11,14-15,18-23,29-34H,6-10,12-13H2,1-5H3/t15-,18+,19-,20+,21-,22+,23+,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGNCUXDDPRDJH-UKTRSHMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945728 | |

| Record name | 2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23044-80-6 | |

| Record name | Ajugasterone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23044-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ajugasterone C: Natural Sources, Plant Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants. Phytoecdysteroids are known for their diverse biological activities, including anabolic, adaptogenic, and anti-inflammatory properties, making them a subject of significant interest in the fields of ethnobotany, phytochemistry, and drug discovery. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution within the plant kingdom, methods for its extraction and quantification, and current understanding of its biological signaling pathways.

Natural Sources and Plant Distribution of this compound

This compound has been identified in a variety of plant species, primarily within the genera Ajuga, Leuzea, and Rhaponticum. The distribution of this compound is not uniform across different plant parts, with concentrations varying between roots, stems, leaves, and flowers.

Table 1: Plant Sources and Distribution of this compound

| Plant Species | Family | Plant Part(s) Containing this compound | Reported Concentration (% dry weight or other) |

| Ajuga turkestanica | Lamiaceae | Aerial parts | Present, but specific concentration not widely reported. Turkesterone and 20-hydroxyecdysone are the major ecdysteroids (0.2-0.4% of aerial parts)[1]. |

| Ajuga iva | Lamiaceae | Aerial parts | Present[2]. |

| Ajuga remota | Lamiaceae | Roots | Present[3][4][5]. |

| Leuzea carthamoides (Maral Root) | Asteraceae | Roots | A crude fraction was found to contain 3.6% this compound[6][7][8]. |

| Rhaponticum uniflorum | Asteraceae | Roots | Present[2][9][10][11][12][13][14]. |

It is important to note that the concentration of this compound can vary significantly based on geographical location, season of harvest, and the specific chemotype of the plant.

Experimental Protocols

Extraction and Isolation of this compound

The extraction and isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification. The following is a general protocol based on methods described for ecdysteroids from Ajuga and Leuzea species.

1. Plant Material Preparation:

-

Air-dry the collected plant material (e.g., roots of Leuzea carthamoides) at room temperature.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Macerate the powdered plant material in methanol at room temperature for 24-48 hours. The process is typically repeated multiple times to ensure exhaustive extraction.

-

Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane or chloroform) to remove lipids and other non-polar compounds.

-

Separate the aqueous layer, which contains the more polar phytoecdysteroids, including this compound.

-

Perform a subsequent extraction of the aqueous layer with a moderately polar solvent like n-butanol to concentrate the ecdysteroids.

4. Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography on silica gel or a reversed-phase C18 stationary phase.

-

Elute the column with a gradient of solvents, such as chloroform-methanol or acetonitrile-water, to separate the different ecdysteroids.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Further purify the fractions containing this compound using preparative HPLC to obtain the pure compound.

Experimental Workflow for this compound Isolation

Caption: General workflow for the extraction and isolation of this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in plant extracts.

1. Sample Preparation:

-

Extract a known weight of the dried and powdered plant material with a suitable solvent (e.g., methanol or 70% ethanol) using sonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is commonly used. A typical gradient might be: 0-20 min, 15-30% B; 20-25 min, 30-80% B; 25-30 min, 80-15% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 245 nm.

-

Injection Volume: 10-20 µL.

3. Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at different concentrations.

-

Inject the prepared plant extract and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Signaling Pathways

The biological activities of this compound, particularly its anti-inflammatory effects, are of significant interest. While the precise molecular mechanisms are still under investigation, evidence suggests that ecdysteroids can modulate key inflammatory signaling pathways.

Anti-inflammatory Effects and Potential Modulation of the NF-κB Pathway

Chronic inflammation is linked to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB by the IκB kinase (IKK) complex. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.

Some ecdysteroids have been shown to inhibit the activation of NF-κB. While direct evidence for this compound is still emerging, it is hypothesized to interfere with this pathway, potentially by inhibiting the IKK complex or subsequent steps leading to NF-κB activation.

Hypothesized Inhibition of the NF-κB Pathway by this compound

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Potential Interaction with the JAK/STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in inflammation and immune responses. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Given the role of the JAK/STAT pathway in mediating the effects of numerous pro-inflammatory cytokines, it is plausible that this compound could exert some of its anti-inflammatory effects through modulation of this pathway. However, direct experimental evidence for this interaction is currently lacking and represents an important area for future research.

Conclusion

This compound is a promising phytoecdysteroid with known anti-inflammatory properties. Its natural occurrence in several plant species, particularly from the Ajuga, Leuzea, and Rhaponticum genera, makes it an accessible target for phytochemical investigation and potential therapeutic development. While methods for its extraction and quantification are established, further research is needed to fully elucidate its quantitative distribution across a wider range of plant species and to unravel the precise molecular mechanisms underlying its biological activities, especially its interaction with key inflammatory signaling pathways such as NF-κB and JAK/STAT. Such studies will be crucial for realizing the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. The Ethnopharmacological Uses, Metabolite Diversity, and Bioactivity of Rhaponticum uniflorum (Leuzea uniflora): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and 5-Deoxykaladasterone, an Ecdysteroid Artifact, from Leuzea carthamoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ecdysteroids from Rhaponticum uniflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on Structure of Ecdysterones from Rhaponticum Uniflorum [cjcu.jlu.edu.cn]

- 10. Rhaponticum uniflorum and Serratula centauroides Extracts Attenuate Emotional Injury in Acute and Chronic Emotional Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role and regulation of STAT3 phosphorylation at Ser727 in melanocytes and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. Phosphotyrosyl peptides block Stat3-mediated DNA binding activity, gene regulation, and cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Ajugasterone C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugasterone C is a naturally occurring phytoecdysteroid found in various plants, notably from the Ajuga and Rhaponticum genera. Exhibiting a range of biological activities, including anti-inflammatory and anabolic effects, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by spectroscopic data, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological signaling pathways.

Chemical Structure and Stereochemistry

This compound is a C27 steroid derivative built upon a cholest-7-en-6-one steroidal backbone. Its systematic IUPAC name is (2β,3β,5β,11α,14α,20R,22R)-2,3,11,14,20,22-hexahydroxycholest-7-en-6-one. The molecule is characterized by a cis-fused A/B ring system (5β configuration), a ketone at the C-6 position, and a double bond between C-7 and C-8. It possesses six hydroxyl groups at positions 2, 3, 11, 14, 20, and 22, with the stereochemistry specified as 2β, 3β, 11α, 14α, 20R, and 22R.

The chemical formula of this compound is C₂₇H₄₄O₇, and it has a molecular weight of 480.63 g/mol .[1] The complex stereochemistry of this compound is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2β,3β,5β,11α,14α,20R,22R)-2,3,11,14,20,22-hexahydroxycholest-7-en-6-one |

| Chemical Formula | C₂₇H₄₄O₇ |

| Molecular Weight | 480.63 g/mol |

| CAS Number | 23044-80-6 |

| InChI Key | LQGNCUXDDPRDJH-UKTRSHMFSA-N |

| SMILES | CC(C)CC--INVALID-LINK----INVALID-LINK--(O)[C@H]1CC[C@]2(O)[C@H]3C=C(C(=O)C[C@]21C)[C@H]1--INVALID-LINK----INVALID-LINK--C[C@@]31C |

Spectroscopic Data for Structural Elucidation

The structural confirmation and characterization of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Signals corresponding to methyl groups, olefinic protons, and methine protons adjacent to hydroxyl groups. |

| ¹³C NMR | Resonances for 27 carbon atoms, including a carbonyl carbon, olefinic carbons, and carbons bearing hydroxyl groups. |

| Mass Spectrometry (ESI-MS) | Product ion mass spectra show characteristic fragmentation patterns, including sequential loss of water molecules from the protonated molecule. |

| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl groups (O-H stretching) and an α,β-unsaturated ketone (C=O and C=C stretching). |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of this compound typically shows a protonated molecule [M+H]⁺. The fragmentation pattern in MS/MS experiments is characterized by the sequential loss of water molecules from the multiple hydroxyl groups, which is a hallmark of ecdysteroids.[2]

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the roots of Rhaponticum carthamoides (Maral root) or various Ajuga species.[3][4] The following is a generalized protocol based on common phytochemical methods.

Workflow for Isolation and Purification of this compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: Dried and powdered plant material (e.g., roots of Rhaponticum carthamoides) is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The ecdysteroid-rich fraction is typically found in the n-butanol layer.

-

Silica Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC (e.g., on a C18 column) with a mobile phase gradient of water and methanol or acetonitrile to yield the pure compound.

-

Structural Elucidation: The purity and identity of the isolated this compound are confirmed by spectroscopic methods (NMR, MS, IR) and comparison with literature data.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly anti-inflammatory and anabolic effects.

Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects.[5] While the precise mechanism for this compound is still under detailed investigation, many anti-inflammatory compounds act by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Anabolic Activity

Ecdysteroids, including this compound, are known for their anabolic properties, promoting protein synthesis in skeletal muscle. This effect is believed to be mediated, at least in part, through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

Proposed Anabolic Signaling Pathway of this compound

References

- 1. This compound | C27H44O7 | CID 441826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on Structure of Ecdysterones from Rhaponticum Uniflorum [cjcu.jlu.edu.cn]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Properties and Stability of Ajugasterone C

Introduction

Ajugasterone C is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants and insects. It is structurally characterized as a polyhydroxylated cholestane derivative. First isolated from plants of the Ajuga genus, this compound has also been identified in other species such as Leuzea carthamoides and Vitex doniana.[1][2] Phytoecdysteroids, including this compound, are of significant interest to the scientific community, particularly in the fields of pharmacology and drug development, due to their diverse biological activities. Research has indicated that this compound exhibits notable anti-inflammatory and potential anabolic properties, making it a candidate for further investigation in therapeutic applications.[1] This technical guide provides a comprehensive overview of the known physicochemical properties and stability of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Data Summary

The following table presents a summary of the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄O₇ | PubChem[3] |

| Molecular Weight | 480.63 g/mol | PubChem[3] |

| CAS Number | 23044-80-6 | PubChem[3] |

| Appearance | Amorphous powder | The minor ecdysteroids from Ajuga turkestanica[4] |

| Solubility | Soluble in DMSO, Methanol, Aqueous Alcohol, Acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | BOC Sciences, GlpBio[][6] |

| logP (Octanol-Water) | 0.7 (Computed) | PubChem[3] |

| Hydrogen Bond Donors | 6 (Computed) | PubChem[3] |

| Hydrogen Bond Acceptors | 7 (Computed) | PubChem[3] |

| Rotatable Bond Count | 5 (Computed) | PubChem[3] |

| Topological Polar Surface Area | 138 Ų (Computed) | PubChem[3] |

| pKa | Not experimentally determined. Predicted values vary. | |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. |

Stability

The stability of an active pharmaceutical ingredient is a critical factor influencing its shelf-life, formulation, and therapeutic efficacy. While detailed kinetic studies on the degradation of this compound are limited, general storage guidelines and information on related ecdysteroids provide insight into its stability profile.

-

Storage: As a solid powder, this compound is recommended to be stored at temperatures below +8°C, with long-term storage at -20°C suggested for up to three years.[7][8] In solvent, stock solutions should be stored at -80°C for up to one year to maintain stability.[8]

-

pH Stability: The stability of ecdysteroids can be pH-dependent. While specific data for this compound is not available, related corticosteroids show maximum stability in the acidic to neutral pH range (pH 3.5-5).[9] Hydrolysis of ester groups, if present, and other rearrangements can occur under strongly acidic or basic conditions.

-

Thermal Stability: Ecdysteroids are generally considered to be relatively heat-stable, especially in their solid form. However, prolonged exposure to high temperatures, particularly in solution, can lead to degradation.[10] Thermal degradation studies on other natural compounds often follow first-order kinetics, with the rate of degradation increasing with temperature.[11]

-

Photostability: Exposure to light, particularly UV radiation, can cause degradation of many steroid compounds. It is recommended to store this compound, both in solid form and in solution, protected from light.[12]

-

Oxidative Stability: The polyhydroxylated structure of this compound may be susceptible to oxidation. The presence of a 7-en-6-one chromophore is a common feature in ecdysteroids and could be a site for oxidative degradation.

Experimental Protocols

This section details the methodologies for the isolation, analysis, and stability testing of this compound.

Isolation and Purification Workflow

The isolation of this compound from plant sources typically involves a multi-step process combining extraction and chromatography.

Protocol:

-

Extraction: Dried and powdered plant material is extracted with a polar solvent, typically methanol or ethanol, at room temperature for several days.[13]

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. For ecdysteroids, partitioning between water and n-butanol is common.

-

Column Chromatography: The butanol fraction is further purified using column chromatography, often with silica gel, eluting with a gradient of chloroform and methanol.[13]

-

Preparative HPLC: Final purification is achieved using preparative high-performance liquid chromatography (HPLC), typically on a reversed-phase C18 column.[10]

Analytical Method: HPLC-UV

A stability-indicating HPLC method is essential for quantifying this compound and resolving it from potential degradation products.

-

System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient elution is typically used, for example, with acetonitrile and water. A common gradient might start at a lower acetonitrile concentration (e.g., 20%) and increase to a higher concentration (e.g., 90%) over 20-30 minutes.[10][12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 242 nm, which corresponds to the λmax of the enone chromophore in ecdysteroids.[10]

-

Temperature: The column is often thermostatted, for example, at 25°C or 45°C, to ensure reproducible retention times.[10]

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of analytical methods.[14] The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active substance.[8][15]

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for a specified period (e.g., 2 to 48 hours).[4]

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for a specified period (e.g., 30 minutes to 24 hours).[4]

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a period of up to 7 days.[15]

-

Thermal Degradation: Heat the solid powder or a solution of this compound at a temperature above accelerated stability conditions (e.g., 80°C) for a specified period.

-

Photodegradation: Expose the solid powder or a solution to a light source providing combined UV and visible light, as specified in ICH Q1B guidelines.

-

Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method.

Signaling Pathways

This compound's biological activities are mediated through its interaction with specific cellular signaling pathways.

Anabolic Effects: Estrogen Receptor β and PI3K/Akt Pathway

The anabolic effects of ecdysteroids, such as promoting protein synthesis in muscle tissue, are believed to be mediated through a non-androgenic mechanism. Evidence suggests that these compounds act as agonists for Estrogen Receptor Beta (ERβ). This interaction is thought to initiate a downstream signaling cascade involving the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth and protein synthesis.

Anti-inflammatory Effects: Inhibition of NF-κB Pathway

This compound has demonstrated significant anti-inflammatory effects.[1] This activity is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the inflammatory response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C27H44O7 | CID 441826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 6. glpbio.com [glpbio.com]

- 7. extrasynthese.com [extrasynthese.com]

- 8. ijrpp.com [ijrpp.com]

- 9. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements [mdpi.com]

- 11. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. lubrizolcdmo.com [lubrizolcdmo.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Ajugasterone C: A Technical Examination of its Anti-inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugasterone C, a phytoecdysteroid, has demonstrated notable anti-inflammatory properties. This technical guide synthesizes the current understanding of its mechanism of action in inflammatory responses. While direct molecular studies on this compound are limited, research on analogous ecdysteroids, particularly β-ecdysterone, provides a robust framework for its likely biological activities. This document details the probable signaling pathways involved, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the core mechanisms. It is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction to this compound and Inflammation

This compound is a naturally occurring ecdysteroid found in plants such as Leuzea carthamoides.[1] Ecdysteroids are a class of steroid hormones known for their role in arthropod molting and have gained attention for their diverse pharmacological effects in mammals, including anabolic and anti-inflammatory activities.[2][3] Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[4] The primary mechanism of many anti-inflammatory drugs involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.[4] this compound has shown a significant inhibitory effect on carrageenan-induced inflammation in in vivo models, suggesting its potential as a therapeutic agent.[1]

Proposed Mechanism of Action: Insights from β-Ecdysterone

Due to the limited specific research on this compound's molecular mechanism, the following sections extrapolate from studies on β-ecdysterone, a closely related and extensively studied ecdysteroid. The structural similarity between these compounds suggests they may share common mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[5][6] Studies on β-ecdysterone indicate that it exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling cascade.[5]

The proposed mechanism involves:

-

Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[5] β-ecdysterone has been shown to prevent the degradation and phosphorylation of IκBα in response to inflammatory stimuli.[5]

-

Prevention of p65 Phosphorylation and Nuclear Translocation: The p65 subunit is a key component of the NF-κB complex. Its phosphorylation is crucial for its transcriptional activity. β-ecdysterone has been observed to inhibit the phosphorylation of p65, thereby preventing its activation and subsequent effects.[5]

By inhibiting these critical steps, this compound likely suppresses the expression of NF-κB target genes, leading to a reduction in inflammatory mediators.

Modulation of the PI3K/Akt/Nrf2 Signaling Pathway

Recent research on β-ecdysterone has also implicated the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in its anti-inflammatory and protective effects.[7] This pathway is crucial for cellular defense against oxidative stress, which is intimately linked to inflammation.

The proposed actions within this pathway are:

-

Activation of PI3K/Akt Signaling: β-ecdysterone appears to activate the PI3K/Akt pathway.[7]

-

Induction of Nrf2: Activated Akt can lead to the activation and nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes.[7]

-

Inhibition of Inflammatory Cytokine Secretion: By mitigating oxidative stress and potentially through other mechanisms, this pathway contributes to the reduced secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]

Data Presentation: Quantitative Effects on Inflammatory Markers

The following table summarizes the quantitative data from studies on this compound and the related compound β-ecdysterone, demonstrating their anti-inflammatory efficacy.

| Compound | Model/Assay | Target/Parameter | Concentration/Dose | Observed Effect | Reference |

| This compound | Carrageenan-induced rat paw edema | Paw edema development | 100 mg/kg | Significant inhibitory effect | [1] |

| β-Ecdysterone | IL-1β-induced rat chondrocytes | MMP-3, MMP-9, COX-2 expression | Not specified | Down-regulation | [5] |

| β-Ecdysterone | IL-1β-induced rat chondrocytes | p65 phosphorylation, IκBα degradation | Not specified | Inhibition | [5] |

| β-Ecdysterone | ox-LDL-treated HUVECs | TNF-α, IL-6, IL-1β secretion | Not specified | Inhibition | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments typically used to evaluate the anti-inflammatory effects of compounds like this compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Procedure:

-

Animals are divided into control, vehicle, positive control (e.g., indomethacin 10 mg/kg), and test groups (this compound, e.g., 100 mg/kg).

-

The test compound or vehicle is administered orally one hour before the induction of inflammation.

-

Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

-

Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Cell Culture and Induction of Inflammation

In vitro models using cell lines such as RAW 264.7 macrophages or primary cells like chondrocytes are essential for mechanistic studies.

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

-

Inflammatory Stimulation: Inflammation is induced by treating the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Interleukin-1β (IL-1β) (e.g., 10 ng/mL).

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Western Blot Analysis for Signaling Proteins

This technique is used to quantify the expression and phosphorylation of key proteins in signaling pathways.

-

Protein Extraction: Following treatment, cells are lysed to extract total protein or fractionated to isolate nuclear and cytoplasmic proteins.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, β-actin).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is employed to measure the concentration of secreted pro-inflammatory cytokines in cell culture supernatants or serum.

-

Sample Collection: Cell culture supernatants or blood serum samples are collected after treatment.

-

Assay Procedure:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

Samples and standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

-

Data Analysis: The absorbance is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and a typical experimental workflow.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-inflammatory properties. While direct mechanistic studies are in their infancy, evidence from the closely related ecdysteroid, β-ecdysterone, strongly suggests that its primary mechanism of action involves the inhibition of the pro-inflammatory NF-κB signaling pathway and the modulation of the protective PI3K/Akt/Nrf2 pathway.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound.

-

Conducting comprehensive dose-response studies to determine its potency (e.g., IC50 values) in various inflammatory models.

-

Investigating its effects on other inflammatory pathways, such as the MAPK and JAK-STAT pathways.

-

Evaluating its safety and efficacy in preclinical models of chronic inflammatory diseases.

This technical guide provides a foundational understanding of this compound's anti-inflammatory potential, offering a valuable resource to guide further research and development in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Ecdysterone suppresses interleukin-1β-induced apoptosis and inflammation in rat chondrocytes via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ecdysterone Alleviates Atherosclerosis by Inhibiting NCF2 and Inhibiting Ferroptosis Mediated by the PI3K/Akt/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Ajugasterone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C, a naturally occurring phytoecdysteroid, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available in vitro biological data on this compound, focusing on its antiviral, anti-inflammatory, anticancer, and muscle protein synthesis-modulating properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro biological activities of this compound.

| Biological Activity | Cell Line | Assay | Parameter | Value |

| Antiviral (Dengue Virus) | Huh-7 | Antiviral Assay | EC₅₀ | 10.05 μM |

| Cytotoxicity | Huh-7 | MTS Assay | CC₅₀ | > 700 μM |

Detailed In Vitro Biological Activities

Antiviral Activity

This compound has demonstrated in vitro activity against the Dengue virus. In a study utilizing human hepatoma Huh-7 cells, this compound exhibited a half-maximal effective concentration (EC₅₀) of 10.05 μM. The same study reported a 50% cytotoxic concentration (CC₅₀) of over 700 μM, indicating a favorable selectivity index for its antiviral effect.

Anti-inflammatory Activity

Anticancer Activity

The in vitro anticancer potential of this compound remains an area for further investigation. While some phytoecdysteroids have been shown to induce apoptosis in cancer cells, specific IC₅₀ values for this compound against various cancer cell lines have not been reported. The proposed mechanism for the anticancer activity of related compounds often involves the induction of apoptosis through the intrinsic or extrinsic pathways, which can be assessed by methods such as Annexin V/PI staining.

Modulation of Muscle Protein Synthesis

Ecdysteroids are anecdotally known for their anabolic effects, and their potential to modulate muscle protein synthesis is of significant interest. The Akt/mTOR signaling pathway is a central regulator of muscle protein synthesis. It is hypothesized that this compound may exert its effects through the modulation of this pathway. However, direct in vitro evidence and quantitative data demonstrating the effect of this compound on protein synthesis in muscle cell lines like C2C12 myotubes are currently lacking.

Antimicrobial Activity

Some reports suggest that this compound possesses antimicrobial properties. However, specific data, such as the Minimum Inhibitory Concentration (MIC) against a range of bacteria and fungi, are not yet available in the scientific literature.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in the context of evaluating the in vitro biological activities of this compound.

Antiviral Assay (Dengue Virus in Huh-7 Cells)

-

Cell Culture: Human hepatoma (Huh-7) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Virus Propagation: Dengue virus (serotype 2 is commonly used) is propagated in C6/36 mosquito cells. Viral titers are determined by plaque assay on BHK-21 cells.

-

Antiviral Activity Assay:

-

Huh-7 cells are seeded in 96-well plates.

-

After 24 hours, the cells are infected with Dengue virus at a specific multiplicity of infection (MOI).

-

Following a 2-hour adsorption period, the viral inoculum is removed, and the cells are treated with various concentrations of this compound.

-

A positive control (e.g., a known antiviral drug) and a negative control (vehicle) are included.

-

After 48-72 hours of incubation, the antiviral effect is quantified. This can be done by measuring the reduction in viral RNA levels using RT-qPCR, or by quantifying the reduction in viral antigen-positive cells using immunofluorescence or flow cytometry.

-

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells (e.g., Huh-7, or various cancer cell lines) are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: After 24 hours, the cells are treated with a range of concentrations of this compound. A vehicle control is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration.

NF-κB Luciferase Reporter Assay

-

Cell Transfection: A suitable cell line (e.g., HEK293T or a macrophage cell line like RAW 264.7) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Compound Treatment: After 24 hours, the transfected cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay kit.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the stimulated control cells, and the IC₅₀ value is determined.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

-

Cell Culture and Stimulation: Macrophage-like cells (e.g., RAW 264.7 or primary macrophages) are seeded in 24-well plates.

-

Compound Treatment: The cells are pre-treated with different concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: The cells are then stimulated with an inflammatory agent like LPS.

-

Supernatant Collection: After 18-24 hours, the cell culture supernatants are collected.

-

Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated for each concentration of this compound, and the IC₅₀ values are determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

-

Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

-

Bacterial/Fungal Culture: The test microorganisms are grown in a suitable broth medium to a standardized concentration.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and for a suitable duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Muscle Protein Synthesis Assay (SUnSET)

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured and induced to differentiate into myotubes.

-

Compound Treatment: The myotubes are treated with this compound for a specific period.

-

Puromycin Labeling: A low concentration of puromycin is added to the culture medium for a short period (e.g., 30 minutes). Puromycin is incorporated into newly synthesized polypeptide chains.

-

Cell Lysis and Western Blotting: The cells are lysed, and the total protein is subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-puromycin antibody to detect the puromycin-labeled peptides.

-

Data Analysis: The intensity of the puromycin signal, which corresponds to the rate of protein synthesis, is quantified and normalized to a loading control.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound exhibits promising antiviral activity against the Dengue virus in vitro with a good safety profile. Its potential as an anti-inflammatory, anticancer, and muscle protein synthesis-modulating agent is supported by the activities of related phytoecdysteroids, but requires further direct in vitro investigation to establish quantitative efficacy and elucidate the precise molecular mechanisms. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research into the multifaceted biological activities of this compound.

In Vivo Pharmacological Effects of Ajugasterone C: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajugasterone C is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities in mammals, which include anabolic, anti-diabetic, and anti-inflammatory effects, without the androgenic side effects associated with synthetic anabolic steroids. This technical guide provides a comprehensive overview of the currently available in vivo data on the pharmacological effects of this compound and related phytoecdysteroids. The information is presented to facilitate further research and drug development endeavors.

Anti-Diabetic Effects

Phytoecdysteroids, including those found in Ajuga species, have demonstrated notable anti-diabetic properties in animal models. An in vivo study on the effects of a phytoecdysteroid extract from Ajuga iva in alloxan-induced diabetic rats revealed significant improvements in key metabolic parameters. While this study used an extract and not isolated this compound, the results provide strong evidence for the anti-diabetic potential of this class of compounds.

Quantitative Data: Anti-Diabetic Effects of Ajuga iva Phytoecdysteroid Extract in Alloxan-Induced Diabetic Rats[1]

| Parameter | Treatment Group (Phytoecdysteroid Extract) | Percentage Change vs. Diabetic Control |

| Blood Glucose | 10 mg/kg | ↓ 19.2% |

| 20 mg/kg | ↓ 52.9% | |

| Blood Insulin | 10 mg/kg | ↑ 54.9% |

| 20 mg/kg | ↑ 105.88% | |

| Total Protein | 10 mg/kg | ↑ 25% |

| 20 mg/kg | ↑ 72.2% | |

| Insulin-Secreting Cells | 10 mg/kg | ↑ 48% |

| 20 mg/kg | ↑ 61% | |

| Hexokinase-I mRNA Expression | 10 mg/kg | ↑ 28.3% |

| 20 mg/kg | ↑ 93.5% | |

| Hexokinase-I Protein Expression | 10 mg/kg | ↑ 27.9% |

| 20 mg/kg | ↑ 55.3% |

The study also noted significant reductions in blood urea nitrogen (BUN), creatinine, triglycerides (TG), cholesterol, and lipid peroxidation, alongside increased activity of antioxidant enzymes (catalase, superoxide dismutase, and glutathione peroxidase) and regeneration of pancreatic islets.[1]

Experimental Protocol: Alloxan-Induced Diabetes in Rats[1][2][3][4][5][6][7][8]

This protocol outlines the methodology for inducing diabetes in rats using alloxan, a chemical that selectively destroys pancreatic β-cells.

-

Animal Model: Male Wistar rats are commonly used.

-

Induction of Diabetes:

-

Animals are fasted for an appropriate period (e.g., 12-18 hours) prior to alloxan administration.

-

A single intraperitoneal (i.p.) injection of alloxan monohydrate dissolved in a suitable vehicle (e.g., normal saline) is administered. A commonly effective dose is 150 mg/kg body weight.

-

To counteract the initial hypoglycemic phase, animals are provided with a 5% dextrose solution for 24 hours post-injection.

-

-

Confirmation of Diabetes:

-

Blood glucose levels are monitored at regular intervals (e.g., 72 hours and then weekly).

-

Rats with fasting blood glucose levels above a specified threshold (e.g., 200-250 mg/dL) are considered diabetic and selected for the study.

-

-

Treatment:

-

Diabetic rats are divided into control and treatment groups.

-

The treatment group receives the phytoecdysteroid extract (e.g., 10 and 20 mg/kg) or isolated this compound, typically via oral gavage, for a specified duration (e.g., 15 days).

-

-

Data Collection and Analysis:

-

At the end of the treatment period, blood samples are collected for the analysis of glucose, insulin, and other biochemical parameters.

-

Pancreatic tissue may be collected for histological examination to assess the regeneration of islets of Langerhans.

-

References

Ajugasterone C: A Technical Examination of its Potential as an Anabolic Agent

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ajugasterone C is a phytoecdysteroid, a class of steroid hormones found in various plants, including Leuzea carthamoides and Ajuga turkestanica.[1][2][3] While research has highlighted the anti-inflammatory properties of this compound, its potential as an anabolic agent is gaining interest within the scientific community.[1][2][4] Phytoecdysteroids, in general, are reputed to promote muscle growth and enhance physical performance, making this compound a molecule of interest for therapeutic and performance-enhancing applications.[3][5][6] This technical guide synthesizes the current understanding of this compound's anabolic potential, drawing upon data from related ecdysteroids where specific research on this compound is limited. The primary proposed mechanism of action involves the stimulation of muscle protein synthesis through the activation of the PI3K/Akt signaling pathway.[6][7][8]

Quantitative Data on Ecdysteroid Anabolic Activity

Due to a lack of specific quantitative data for this compound, the following tables summarize findings from studies on other prominent ecdysteroids, primarily 20-hydroxyecdysone (ecdysterone) and extracts containing a mixture of ecdysteroids. This data provides a comparative framework for the potential anabolic efficacy of this compound.

Table 1: In Vitro Studies on Ecdysteroid-Induced Muscle Cell Growth

| Compound/Extract | Cell Line | Concentration | Outcome | Percentage Change | Reference |

| Ecdysterone | C2C12 Myotubes | 1 µM | Increased Myotube Diameter | Significant Increase (Comparable to 1µM Dihydrotestosterone) | [7] |

| Ajuga turkestanica Extract | C2C12 Myotubes | 10 µg/mL | Increased Protein Synthesis | +25.7% | [9] |

| Ajuga turkestanica Extract | C2C12 Myotubes | 20 µg/mL | Increased Protein Synthesis | +31.1% | [9] |

| Phytoecdysteroids (General) | C2C12 & Human Primary Myotubes | Not Specified | Increased Protein Synthesis | Up to +20% | [10] |

Table 2: In Vivo Studies on Ecdysteroid-Induced Anabolic Effects in Animal Models

| Compound | Animal Model | Dosage | Duration | Outcome | Percentage Change | Reference |

| Ecdysterone | Male Wistar Rats | 5 mg/kg body weight | 21 days | Increased Soleus Muscle Fiber Size | Stronger effect than Metandienone and SARM S-1 at the same dose | [7] |

| Ecdysterone | Rats | 5 mg/kg body weight (orally) | 10 days | Increased Body Weight and Tibialis Muscle Protein Content | Not Specified | [7] |

| Turkesterone | Castrated Rats | 0.5 mg/kg | 10 days | Increased Muscle Mass and Liver Protein Content | Significant Increase | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative experimental protocols for assessing the anabolic potential of compounds like this compound, based on established methods for other ecdysteroids.

In Vitro Myotube Hypertrophy Assay

-

Cell Culture and Differentiation:

-

C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) once the cells reach 80-90% confluency.

-

The differentiation medium is replaced every 48 hours for 4-6 days.

-

-

Treatment:

-

Differentiated myotubes are treated with varying concentrations of this compound (or other test compounds) dissolved in a suitable vehicle (e.g., DMSO).

-

Control groups receive the vehicle alone. Positive controls, such as insulin-like growth factor 1 (IGF-1) or dihydrotestosterone, are often included.[7]

-

-

Analysis of Myotube Diameter:

-

After the treatment period (e.g., 24-72 hours), myotubes are fixed with 4% paraformaldehyde.

-

Immunofluorescence staining for a muscle-specific protein (e.g., myosin heavy chain) is performed to visualize the myotubes.

-

Images are captured using a fluorescence microscope.

-

The diameter of a significant number of myotubes (e.g., >50) per treatment group is measured at multiple points along their length using image analysis software.

-

In Vivo Assessment of Anabolic Activity in Rodent Models

-

Animal Model and Acclimation:

-

Male Wistar or Sprague-Dawley rats are commonly used.[7]

-

Animals are housed under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

-

-

Treatment Administration:

-

Animals are randomly assigned to treatment and control groups.

-

This compound is administered daily via oral gavage or subcutaneous injection at a specified dose (e.g., 5 mg/kg body weight) for a set period (e.g., 21 days).[7]

-

The control group receives the vehicle only. Comparative groups may receive known anabolic agents.[7]

-

-

Outcome Measures:

-

Muscle Mass: At the end of the study, specific muscles (e.g., soleus, gastrocnemius, tibialis anterior) are dissected and weighed.

-

Muscle Fiber Size: Muscle tissue samples are frozen in isopentane cooled by liquid nitrogen. Cryosections are prepared and stained (e.g., with Hematoxylin and Eosin). The cross-sectional area of individual muscle fibers is then measured.

-

Grip Strength: A grip strength meter can be used to assess functional changes in muscle strength.

-

Signaling Pathways and Mechanisms of Action

The anabolic effects of ecdysteroids are believed to be mediated primarily through non-genomic signaling pathways, as they do not appear to bind to the androgen receptor.[6] The key pathway implicated is the PI3K/Akt/mTOR cascade, which is a central regulator of muscle protein synthesis.

Proposed Signaling Pathway for this compound-Induced Muscle Hypertrophy

Caption: Proposed PI3K/Akt/mTOR signaling cascade for this compound.

Experimental Workflow for Investigating Anabolic Potential

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 23044-80-6: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Cytotoxic Potential of Ajugasterone C: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C, a phytoecdysteroid, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against specific cancer cell lines. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-cancer properties, with a focus on its impact on breast cancer cells. The information presented herein is intended to support further research and drug development initiatives in this promising area.

Quantitative Analysis of Cytotoxic Effects

The cytotoxic activity of this compound has been evaluated against a panel of human breast cancer cell lines, including MCF7 (estrogen receptor/progesterone receptor positive, HER2 negative), T-47D (estrogen receptor/progesterone receptor positive, HER2 negative/positive), and the triple-negative breast cancer cell line MDA-MB-231 (estrogen receptor/progesterone receptor negative, HER2 negative). Additionally, the non-tumorigenic breast epithelial cell line MCF10A was utilized as a control to assess cancer cell specificity.

The primary method for assessing cytotoxicity was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. A significant cytotoxic effect of this compound was observed specifically in the MDA-MB-231 cell line after 72 hours of treatment. In contrast, the viability of the non-tumorigenic MCF10A cells was not affected, suggesting a degree of selectivity for cancer cells[1][2].

Table 1: Summary of this compound Cytotoxicity Data

| Cell Line | Cancer Type | Receptor Status | Treatment Duration (hours) | Observed Effect |

| MDA-MB-231 | Triple-Negative Breast Cancer | ER-/PR-/HER2- | 72 | Significant inhibition of cell viability[1][2] |

| MCF7 | Breast Adenocarcinoma | ER+/PR+/HER2- | 72 | No significant effect on cell viability[2] |

| T-47D | Breast Ductal Carcinoma | ER+/PR+/HER2-/+ | 72 | No significant effect on cell viability[2] |

| MCF10A | Non-tumorigenic Breast Epithelial | - | 72 | No effect on cell viability[1][2] |

Note: Specific IC50 values for this compound are not explicitly detailed in the currently available primary literature. The data indicates a significant reduction in viability at concentrations between 50-200 μM for the MDA-MB-231 cell line.

Experimental Protocols

This section details the methodologies employed in the investigation of this compound's cytotoxic effects.

Cell Culture

Human breast cancer cell lines (MCF7, T-47D, MDA-MB-231) and the non-tumorigenic MCF10A cell line were obtained from the American Type Culture Collection (ATCC).

-

MCF7 and MDA-MB-231 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)[2].

-

T-47D cells: Cultured in RPMI-1640 medium supplemented with 10% FBS and bovine insulin[2].

-

MCF10A cells: Maintained in Ham's F12/DMEM medium supplemented with 5% horse serum, bovine insulin (500 ng/ml), hydrocortisone (1 μg/ml), and human epidermal growth factor (hEGF) (20 ng/ml)[2]. All cell lines were cultured at 37°C in a humidified atmosphere with 5% CO2[2].

MTT Cell Viability Assay

The MTT assay was performed to determine the effect of this compound on cell viability.

-

Cells were seeded in 96-well plates.

-

After cell attachment, they were treated with this compound at concentrations ranging from 50 to 200 μM for 72 hours[2].

-

Following the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals were then dissolved using a solubilization solution.

-

The absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control group.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry was used to analyze the effect of this compound on the cell cycle distribution.

-

MDA-MB-231 cells were seeded and treated with this compound (50–200 μM) for 72 hours[2].

-

After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Fixed cells were then washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

The DNA content of the cells was analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate cell cycle analysis software.

Western Blot Analysis of Signaling Proteins

Western blotting was performed to investigate the effect of this compound on the expression of key signaling proteins.

-

MDA-MB-231 cells were treated with this compound (50, 150, and 200 μM)[2].

-

Following treatment, cells were lysed to extract total proteins.

-

Protein concentration was determined using a standard protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., mTOR).

-

After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Preliminary investigations into the molecular mechanisms underlying the cytotoxic effects of this compound have focused on its impact on cell cycle progression and key signaling pathways involved in cancer cell survival and proliferation.

Cell Cycle Arrest

Cell cycle analysis of MDA-MB-231 cells treated with this compound for 72 hours revealed a significant alteration in cell cycle distribution. A notable increase in the percentage of cells in the G2/M phase was observed, suggesting that this compound induces a cell cycle arrest at this checkpoint[2]. This arrest prevents the cells from proceeding through mitosis, ultimately inhibiting their proliferation.

References

Ajugasterone C: An In-Depth Technical Guide on its Interaction with Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugasterone C, a naturally occurring phytoecdysteroid, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anabolic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with key cellular signaling pathways. We delve into its modulatory effects on the PI3K/Akt/mTOR and MAPK/ERK pathways, its interplay with the glucocorticoid receptor and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and its influence on the NF-κB signaling cascade. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated signaling networks to facilitate a deeper understanding of this compound's mechanism of action and to guide future research and drug development efforts.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones. This compound is a prominent member of this class, isolated from various plant species, including those of the Ajuga and Leuzea genera.[1] Preclinical studies have suggested a range of biological activities for this compound, including anti-inflammatory, and potential anabolic and anti-cancer properties.[2] A comprehensive understanding of its molecular interactions is crucial for harnessing its therapeutic potential. This guide focuses on the intricate interplay between this compound and critical cellular signaling pathways that govern cellular processes such as growth, proliferation, inflammation, and metabolism.

Interaction with Core Signaling Pathways

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and protein synthesis. Ecdysteroids, as a class of compounds, have been shown to activate this pathway, particularly in skeletal muscle cells, leading to an increase in protein synthesis.[3][4] While direct quantitative data for this compound's effect on this pathway is limited, studies on the closely related ecdysteroid, 20-hydroxyecdysone (20E), provide valuable insights. For instance, 20E has been shown to induce Akt phosphorylation in a dose-dependent manner in C2C12 myotubes.[5]

Quantitative Data Summary: Ecdysteroid Effects on PI3K/Akt Pathway

| Compound | Cell Line | Parameter | Value | Reference |

| 20-Hydroxyecdysone | C2C12 myotubes | Akt Phosphorylation | Significant increase at 1 µM after 2 hours | [5] |

| 20-Hydroxyecdysone | Aged mouse skeletal muscle | Akt Phosphorylation | 52% increase with 50 mg/kg single dose | [6] |

Signaling Pathway Diagram: PI3K/Akt/mTOR

Caption: this compound potentially activates the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. While direct evidence for this compound's modulation of this pathway is not abundant, the structural similarity to other steroids that can influence this pathway suggests a potential interaction.

Caption: this compound's potential interaction with GR and 11β-HSD1.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of NF-κB activation is a common mechanism for anti-inflammatory compounds. This compound has demonstrated anti-inflammatory effects, suggesting a potential interaction with this pathway. T[1]he mechanism likely involves the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

Signaling Pathway Diagram: NF-κB

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with the signaling pathways discussed.

Western Blot for Phosphorylated Akt and ERK

Objective: To quantify the levels of phosphorylated Akt (p-Akt) and ERK (p-ERK) in response to this compound treatment.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of protein phosphorylation.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., C2C12 myoblasts) and differentiate into myotubes. Treat myotubes with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for specified time points (e.g., 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Luciferase Reporter Assay for NF-κB and Glucocorticoid Receptor Activity

Objective: To measure the effect of this compound on NF-κB- and GR-mediated gene transcription.

Experimental Workflow Diagram

Caption: Workflow for dual-luciferase reporter assay.

Methodology:

-

Cell Culture and Transfection: Plate HEK293T cells in a 24-well plate. Co-transfect cells with a firefly luciferase reporter plasmid containing either NF-κB response elements or glucocorticoid response elements (GREs), and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound. For NF-κB assays, co-treat with an inducer such as TNF-α (10 ng/mL). For GR assays, co-treat with a GR agonist like dexamethasone (100 nM).

-

Cell Lysis and Luciferase Assay: After 6-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Express the results as fold change relative to the control.

11β-HSD1 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on 11β-HSD1 activity.

Methodology:

-

Enzyme Source: Utilize human liver microsomes or recombinant human 11β-HSD1.

-

Assay Reaction: In a 96-well plate, combine the enzyme source, NADPH, and various concentrations of this compound. Initiate the reaction by adding the substrate, cortisone.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of cortisol produced. This can be done using various methods, including HPLC, ELISA, or a homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

This compound presents a promising pharmacological profile, with evidence suggesting its interaction with multiple key cellular signaling pathways. Its potential to modulate the PI3K/Akt/mTOR and NF-κB pathways underpins its observed anabolic and anti-inflammatory effects. Furthermore, its interplay with the glucocorticoid system warrants further investigation.

While this guide provides a comprehensive overview of the current knowledge, significant gaps remain. Future research should focus on:

-

Quantitative Characterization: Determining the precise binding affinities, IC50, and EC50 values of this compound for its molecular targets.

-

In Vivo Studies: Translating the in vitro findings to animal models to assess the physiological relevance and therapeutic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize its activity and selectivity for specific targets.

A deeper understanding of the molecular mechanisms of this compound will be instrumental in its development as a potential therapeutic agent for a range of conditions, from muscle wasting disorders to inflammatory diseases.

References

- 1. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]